[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene
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Overview
Description
[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene: is an organic compound characterized by the presence of a methanesulfonyl group attached to a penta-1,2-dien-3-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene typically involves the reaction of methanesulfonyl chloride with a suitable penta-1,2-dien-3-yl precursor in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: [1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive methanesulfonyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene involves its interaction with molecular targets through its reactive methanesulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
- [1-(Methanesulfonyl)prop-1-en-3-yl]benzene
- [1-(Methanesulfonyl)but-1-en-3-yl]benzene
- [1-(Methanesulfonyl)hex-1-en-3-yl]benzene
Uniqueness: [1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene is unique due to its penta-1,2-dien-3-yl chain, which provides additional reactivity and versatility in chemical transformations compared to its shorter or longer chain analogs. This structural feature allows for the exploration of novel chemical reactions and the development of new materials with specific properties.
Properties
CAS No. |
112882-23-2 |
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Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
InChI |
InChI=1S/C12H14O2S/c1-3-11(9-10-15(2,13)14)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
InChI Key |
MCRHMODZQCBDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CS(=O)(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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